Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride
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Overview
Description
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Imidazothiazoles, a broader class of compounds to which this compound belongs, have been shown to act as effective molecular scaffolds for synthetic, structural, and biomedical research .
Mode of Action
The mechanistic pathway leading to carbonylated imidazothiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
Imidazothiazoles have been shown to have a wide range of biological properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study on a related compound, an imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compound, showed good drug exposure in mice with an auc (0-24h) >11,700 ng·hr/ml and a >24 hr half-life . This suggests that imidazothiazoles may have favorable pharmacokinetic properties.
Result of Action
Imidazothiazoles have been shown to have a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of imidazothiazoles has been shown to proceed smoothly in methanol in the presence of catalytic amounts of acid , suggesting that the chemical environment can influence the synthesis and potentially the action of these compounds.
Biochemical Analysis
Biochemical Properties
It is known that imidazothiazoles interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are currently being studied . This includes any effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride typically involves the cyclization of aminothiazole derivatives with various electrophilic reagents. One common method includes the reaction of aminothiazole with acetoacetic ester in the presence of a brominating reagent such as CBrCl₃ . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazo[5,1-b]thiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
Benzo[d]imidazo[2,1-b]thiazole: Contains an additional benzene ring fused to the imidazo[2,1-b]thiazole core.
Uniqueness
Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S.ClH/c9-6(10)4-2-11-5-1-7-3-8(4)5;/h1-3H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHNGSIRKOSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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